(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol
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Overview
Description
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol is a chiral compound that features a fluorine atom and a nitro group attached to a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Chiral Reduction: Reduction of the corresponding ketone to obtain the chiral alcohol.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
- Use of specific catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to maximize yield.
- Purification techniques like crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of (S)-1-(4-Fluoro-3-nitrophenyl)ethanone.
Reduction: Formation of (S)-1-(4-Fluoro-3-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted phenyl ethanols.
Scientific Research Applications
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity with enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.
Receptor Modulation: Interaction with receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluorophenyl)ethan-1-ol
- (S)-1-(3-Nitrophenyl)ethan-1-ol
- (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol
Uniqueness
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol is unique due to the combination of the fluorine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
IACYNVDAYQTIKW-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])O |
Origin of Product |
United States |
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